molecular formula C9H13N3O2 B13554872 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13554872
M. Wt: 195.22 g/mol
InChI Key: ZDHXAQPYEJHVHG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core, which is known for its biological and pharmacological activities.

Preparation Methods

The synthesis of 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate starting materials under specific reaction conditions. For instance, the reaction between α-bromoketones and 2-aminopyridine in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium and copper.

Scientific Research Applications

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: Due to its pharmacological properties, it is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-5-6-7-3-1-2-4-12(7)8(11-6)9(13)14/h1-5,10H2,(H,13,14)

InChI Key

ZDHXAQPYEJHVHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2C(=O)O)CN)C1

Origin of Product

United States

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